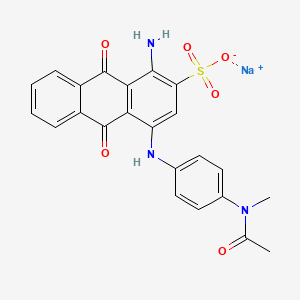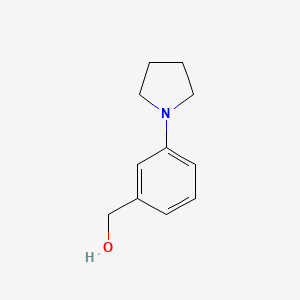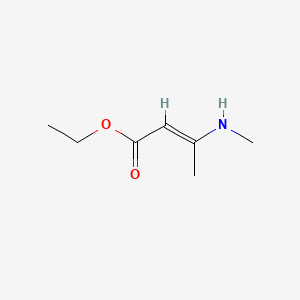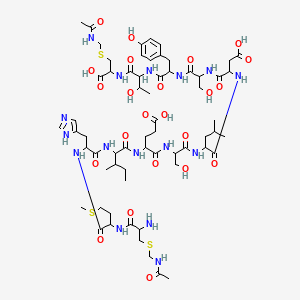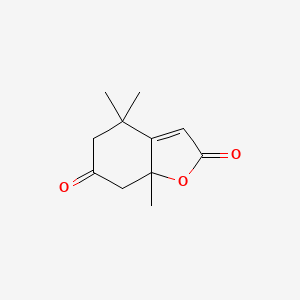
脱氢紫罗兰内酯
描述
Dehydrololiolide is a chemical compound with the formula C11H14O3 . It has a molecular weight of 194.23 . It is also known by other names such as 4,5,7,7a-Tetrahydro-4,4,7a-trimethyl-2,6-benzofurandione and 2,6-Benzofurandione .
Synthesis Analysis
Dehydrololiolide has been synthesized from megastigma-4,6,8-trien-3-one by regioselective ozonolysis and epoxidation . Another synthesis method involves the intramolecular aldol reaction, Reformatsky reaction, and Wittig reaction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Dehydrololiolide include regioselective ozonolysis and epoxidation . Another method involves the intramolecular aldol reaction, Reformatsky reaction, and Wittig reaction .Physical And Chemical Properties Analysis
Dehydrololiolide has a melting point of 101-102℃ . More detailed physical and chemical properties are not explicitly mentioned in the search results.科学研究应用
1. 在催化脱氢中的作用
脱氢紫罗兰内酯与金属和金属氧化物上轻质烷烃的催化脱氢有关。这个过程对于生产轻质烯烃至关重要,轻质烯烃是各种工业应用中的重要组成部分。Sattler 等人(2014 年)的研究深入探讨了用于催化该反应的材料,包括活性位点和催化剂性能等因素的影响 (Sattler, J. 等人,2014 年)。
2. 在蛋白质功能化中的用途
脱氢紫罗兰内酯已被发现可在蛋白质中对脱氢丙氨酸进行功能化。Daďová 等人(2018 年)讨论了脱氢紫罗兰内酯如何有助于修饰蛋白质侧链,并在蛋白质研究中充当基于活性的探针 (Daďová, J. 等人,2018 年)。
3. 在天然产物中的存在
对烟草的一种类型烟草的研究分离了脱氢紫罗兰内酯和另一种化合物,确定了其作为类胡萝卜素相关化合物的存在。Uegaki Reiko 等人(1979 年)的这项研究突出了脱氢紫罗兰内酯在提高烟草制品质量方面的天然存在和潜在应用 (Uegaki Reiko 等人,1979 年)。
属性
IUPAC Name |
4,4,7a-trimethyl-5,7-dihydro-1-benzofuran-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-10(2)5-7(12)6-11(3)8(10)4-9(13)14-11/h4H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSMGUVSIWKZJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC2(C1=CC(=O)O2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydrololiolide | |
CAS RN |
19355-58-9 | |
| Record name | Dehydrololiolide, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019355589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEHYDROLOLIOLIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0MGI87MHI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







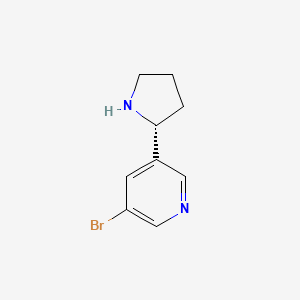

![3-[4-(Dimethylamino)phenyl]propanoic acid](/img/structure/B1588401.png)
